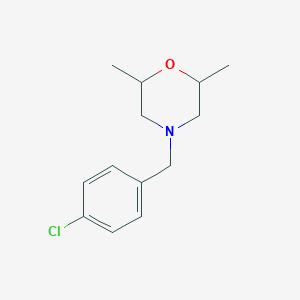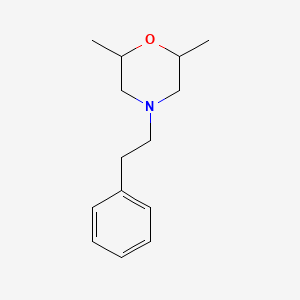![molecular formula C18H17Cl3N2O B5224564 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5224564.png)
2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of enzymes that are involved in cell growth and division.
科学的研究の応用
2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In addition, 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been found to enhance the activity of other cancer drugs, such as rituximab and venetoclax, making it a promising candidate for combination therapy.
作用機序
2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B cells, which are a type of immune cell that can become cancerous in certain types of lymphoma and leukemia. By blocking the activity of BTK, 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects
2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the activity of BTK, it can also inhibit the activity of other enzymes involved in cell growth and division, such as AKT and ERK. This can lead to a reduction in the proliferation and survival of cancer cells. 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in treating certain types of cancer.
実験室実験の利点と制限
2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also been extensively studied, with a large body of research available on its efficacy and mechanism of action. However, there are also some limitations to using 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide in lab experiments. It has been found to have off-target effects on other enzymes, which can complicate the interpretation of results. In addition, its efficacy may vary depending on the type of cancer being studied.
将来の方向性
There are several future directions for research on 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide. One area of focus is the development of combination therapies that include 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide and other cancer drugs. This approach has shown promise in preclinical studies and may lead to improved outcomes for patients with certain types of cancer. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide treatment. This could help to personalize treatment and improve outcomes for patients. Finally, there is ongoing research into the development of more potent and selective BTK inhibitors, which could lead to improved efficacy and reduced side effects compared to 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide.
合成法
The synthesis of 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide involves several steps, starting with the reaction of 2,4-dichloroaniline with piperidine to form 2,4-dichloro-N-(1-piperidinyl)aniline. This intermediate is then reacted with 3-chloro-4-aminobenzamide to form the final product, 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide. The synthesis method has been optimized to produce high yields and purity of the compound, making it suitable for use in research studies.
特性
IUPAC Name |
2,4-dichloro-N-(3-chloro-4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O/c19-12-4-6-14(15(20)10-12)18(24)22-13-5-7-17(16(21)11-13)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSKGWDPIVEPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]phenyl}acetamide](/img/structure/B5224486.png)
![2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5224495.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B5224501.png)
![N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5224523.png)


![3-methyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,2,5-oxadiazole](/img/structure/B5224540.png)
![ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate](/img/structure/B5224547.png)

![methyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5224551.png)
![potassium [3-(2-chlorophenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5224559.png)
![3-[4-(2-methoxyethyl)-1-piperazinyl]-5-(2-methylphenyl)-1,2,4-triazine](/img/structure/B5224575.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5224579.png)
